molecular formula C16H23N3O3S B2877381 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea CAS No. 1202969-68-3

3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea

Cat. No.: B2877381
CAS No.: 1202969-68-3
M. Wt: 337.44
InChI Key: FXHZVNBLSGTFMB-UHFFFAOYSA-N
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Description

3-cyclohexyl-1-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]urea is a synthetic organic compound featuring a urea core linked to a cyclohexyl group and a para-substituted phenyl ring. The phenyl ring is further modified with a 1,1-dioxo-1λ⁶,2-thiazolidin-2-yl moiety, a sulfone-containing heterocycle. This structure combines three critical pharmacophoric elements:

  • Urea moiety: Known for its hydrogen-bonding capacity, enhancing interactions with biological targets .
  • 1,1-Dioxo-thiazolidin-2-yl group: A sulfone-modified thiazolidinone, which may confer enzymatic resistance compared to non-oxidized analogs (e.g., rhodanine derivatives) .

Properties

IUPAC Name

1-cyclohexyl-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c20-16(17-13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-11-4-12-23(19,21)22/h7-10,13H,1-6,11-12H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHZVNBLSGTFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea can undergo various chemical reactions, including:

Scientific Research Applications

3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.

Biological Activity

3-Cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C16H23N3O3S
  • CAS Number : 1202969-68-3
  • IUPAC Name : N-cyclohexyl-N'-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]urea

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazolidine moiety is believed to play a crucial role in its biological effects:

  • Antimicrobial Activity : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
  • Anti-inflammatory Effects : It could inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways.

Biological Activity Evaluation

Recent studies have evaluated the compound's activity against several biological targets. Below is a summary of key findings from various research articles:

Study Biological Activity Findings
IDO1 InhibitionDemonstrated significant inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with IC50 values ranging from 0.1 to 0.6 μM.
Antitumor ActivityExhibited tumor growth inhibition (TGI) in xenograft models, showing TGI of 40.5% at 15 mg/kg and 34.3% at 30 mg/kg doses.
Antimicrobial PropertiesShowed broad-spectrum antimicrobial activity against various pathogens.

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of phenyl urea derivatives, compound i12 (structurally related to the target compound) was tested in vivo. The pharmacokinetic profile indicated moderate plasma clearance and high oral bioavailability, leading to significant tumor growth inhibition in mouse models.

Case Study 2: IDO1 Inhibitors

A series of phenyl urea derivatives were synthesized and screened for IDO1 inhibitory activity. The presence of specific functional groups was critical for enhancing binding affinity and selectivity against IDO1, highlighting the importance of structural modifications in optimizing therapeutic efficacy.

Comparative Analysis

Comparative studies have shown that compounds similar to this compound exhibit varying degrees of biological activity based on their structural differences:

Compound Biological Activity Notable Features
4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acidModerate anti-inflammatory effectsLacks cyclohexyl group
3-CyclohexylureaLimited IDO1 inhibitionSimple urea structure

Comparison with Similar Compounds

Structural and Functional Analogues

3-[4-(1,1-Dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]propanoic acid
  • Structure: Replaces the cyclohexyl-urea group with a propanoic acid chain.
  • Key Differences: Functional Group: The carboxylic acid in the propanoic acid derivative increases polarity, enhancing aqueous solubility but reducing passive diffusion across lipid membranes compared to the urea analog. Molecular Weight: 269.32 g/mol (vs. an estimated 375.48 g/mol for the target compound, based on its formula C₁₉H₂₅N₃O₃S).
  • Implications: The propanoic acid derivative may exhibit improved renal clearance but reduced cellular uptake in hydrophobic environments .
Rhodanine Derivatives (e.g., 3-Phenyl-2-thioxo-thiazolidin-4-one)
  • Structure: Features a thioxo-thiazolidinone ring instead of the sulfone-modified thiazolidin-2-yl group.
  • Key Differences :
    • Sulfur Oxidation State : The thioxo (C=S) group in rhodanine derivatives is prone to metabolic oxidation, whereas the sulfone (SO₂) in the target compound offers greater stability .
    • Biological Activity : Rhodanine derivatives are reported as anticonvulsant, antibacterial, and antidiabetic agents . The target compound’s sulfone and urea groups may shift its selectivity toward other targets, such as kinases or proteases.
Morpholinyl-Substituted Urea Analogs
  • Structure : Example: 1-cyclohexyl-3-[(2S,3S,6S)-2-(hydroxymethyl)-6-[2-(4-morpholinyl)-2-oxoethyl]-3,6-dihydro-2H-pyran-3-yl]urea.
  • Complexity: The additional pyran ring and hydroxymethyl group increase stereochemical complexity, which may affect synthetic accessibility and pharmacokinetic profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Advantages
3-cyclohexyl-1-[4-(1,1-dioxo-thiazolidin-2-yl)phenyl]urea C₁₉H₂₅N₃O₃S 375.48 (estimated) Urea, cyclohexyl, sulfone-thiazolidinone Metabolic stability, lipophilicity
3-[4-(1,1-dioxo-thiazolidin-2-yl)phenyl]propanoic acid C₁₂H₁₅NO₄S 269.32 Propanoic acid, sulfone-thiazolidinone High solubility, renal clearance
3-Phenyl-2-thioxo-thiazolidin-4-one C₉H₇NOS₂ 209.29 Thioxo-thiazolidinone, phenyl Broad bioactivity (e.g., antimicrobial)
Morpholinyl-substituted urea analog C₂₀H₃₄N₄O₅S 442.58 Urea, morpholinyl, hydroxymethyl Enhanced polar interactions

Research Findings and Implications

  • Metabolic Stability : The sulfone group in the target compound likely reduces susceptibility to cytochrome P450-mediated oxidation compared to rhodanine derivatives .
  • Target Selectivity : The urea moiety may enable stronger hydrogen-bond interactions with serine/threonine kinases or proteases, distinguishing it from carboxylic acid or morpholinyl analogs.
  • Lipophilicity: The cyclohexyl group could enhance blood-brain barrier penetration, making it a candidate for central nervous system targets, whereas propanoic acid derivatives may be restricted to peripheral tissues.

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